molecular formula C17H17ClN6OS B12277913 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine

Cat. No.: B12277913
M. Wt: 388.9 g/mol
InChI Key: OMNIBQLWCNKKKX-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzothiadiazole and pyrimidine rings.

    Reduction: Reduced forms of the benzothiadiazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog that lacks the piperidine and pyrimidine rings.

    5-Chloro-N-methylpyrimidin-2-amine: A related compound that lacks the benzothiadiazole and piperidine moieties.

    Piperidine Derivatives: Compounds containing the piperidine ring but lacking the benzothiadiazole and pyrimidine structures.

Uniqueness

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is unique due to its combination of three distinct moieties: benzothiadiazole, piperidine, and pyrimidine. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]methanone

InChI

InChI=1S/C17H17ClN6OS/c1-23(17-19-9-12(18)10-20-17)13-4-6-24(7-5-13)16(25)11-2-3-14-15(8-11)22-26-21-14/h2-3,8-10,13H,4-7H2,1H3

InChI Key

OMNIBQLWCNKKKX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)C4=NC=C(C=N4)Cl

Origin of Product

United States

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